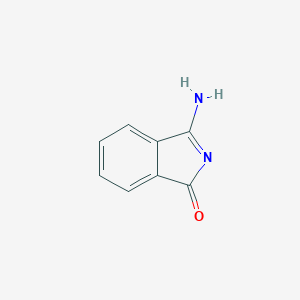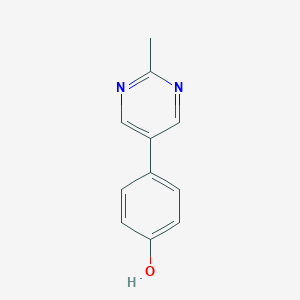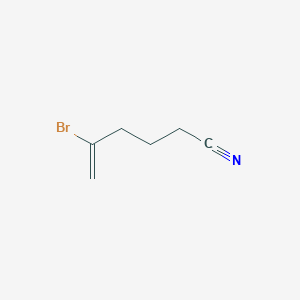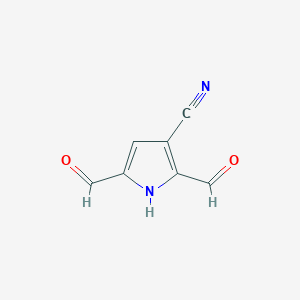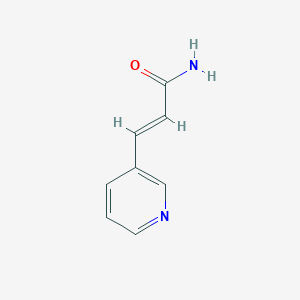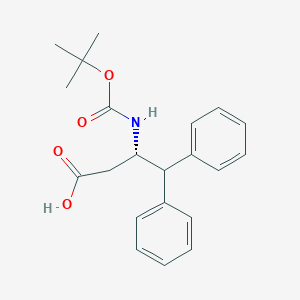
Boc-(S)-3-Amino-4,4-diphenyl-butyric acid
Vue d'ensemble
Description
"Boc-(S)-3-Amino-4,4-diphenyl-butyric acid" is a compound used in peptide synthesis. It is known for its unique structural and chemical properties that make it a valuable compound in organic chemistry and drug discovery.
Synthesis Analysis
- Condensation of Boc-amino acids with pyruvic acid leads to Boc-dipeptides, indicating a pathway for the synthesis of derivatives similar to Boc-(S)-3-Amino-4,4-diphenyl-butyric acid (Makowski et al., 1985).
- An efficient synthesis method for compounds structurally similar to Boc-(S)-3-Amino-4,4-diphenyl-butyric acid using tert-butyloxycarbonylation of amines has been reported (Heydari et al., 2007).
Molecular Structure Analysis
- Computational studies on structurally related compounds, such as 4-(Boc-amino) pyridine, provide insights into the molecular structure and spectroscopic properties (Vural, 2015).
Chemical Reactions and Properties
- Boc-protected amino acids, including compounds similar to Boc-(S)-3-Amino-4,4-diphenyl-butyric acid, are resistant to racemization during peptide synthesis and can undergo specific chemical reactions (Pettit, 1975).
Physical Properties Analysis
- The solubility of compounds similar to Boc-(S)-3-Amino-4,4-diphenyl-butyric acid in different solvents has been studied, providing insights into their physical properties (Fan et al., 2016).
Chemical Properties Analysis
- N-tert-Butoxycarbonylation, a key process in the synthesis of Boc-amino acids, indicates the chemical reactivity and properties of Boc-protected compounds (Heydari et al., 2007).
Applications De Recherche Scientifique
-
Chemoselective BOC Protection of Amines
- Field : Organic Chemistry
- Application : BOC protection is a method used to protect amines in organic synthesis . This method is particularly useful for the synthesis of pharmaceuticals and fine chemicals .
- Method : The BOC protection of amines is achieved in catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
- Results : This method allows for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
-
Deprotection of Boc Amino Acids and Peptides
- Field : Biochemistry
- Application : The deprotection of Boc amino acids and peptides is a crucial step in peptide synthesis .
- Method : The deprotection is achieved at high temperatures using a thermally stable Ionic Liquid .
- Results : This method allows for rapid and effective deprotection of Boc amino acids and peptides .
-
Continuous N-Boc Deprotection of Amines
- Field : Chemical Engineering
- Application : Continuous N-Boc deprotection of amines is important in the large-scale production of amines .
- Method : This process uses simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines, without additional workup steps .
- Results : Using THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines, often in residence times of less than a minute at 140 °C .
-
Boronic Acid-Based Dynamic Click Chemistry
- Field : Chemical Biology, Medicinal Chemistry, Biomedical Devices, and Material Chemistry
- Application : Boronic acid-based dynamic click chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- Method : This review focuses on the recent progress of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries .
- Results : The mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry are highlighted .
-
Dual Protection of Amino Functions Involving Boc
- Field : Organic Chemistry
- Application : Boc protection is used to avoid the formation of cyclic dimers in compounds containing pyrrole 2-carboxylic acid .
- Method : The methods of Boc-protection did not furnish the desired products, so conditions that would allow substitution were searched for .
- Results : The results of this research are not specified in the source .
-
Efficient, Continuous N-Boc Deprotection of Amines
- Field : Reaction Chemistry & Engineering
- Application : N-Boc deprotection is a common reaction in pharmaceutical research and development, as well as pharma manufacturing .
- Method : This study explores the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines, without additional workup steps .
- Results : Using THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines, often in residence times of less than a minute at 140 °C .
-
Rapid, Effective Deprotection of Boc Amino Acids and Peptides
- Field : RSC Advances
- Application : The deprotection of Boc amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
- Method : The method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described .
- Results : The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect .
-
Efficient and Sustainable Method for N-Boc Deprotection
- Field : MDPI
- Application : This method describes an efficient and sustainable method for N-Boc deprotection by means of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) .
- Method : The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
- Results : The results of this research are not specified in the source .
Orientations Futures
Efforts are being made to develop more environmentally friendly methods for Boc deprotection . For example, a method using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been described, which allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Propriétés
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4,4-diphenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-17(14-18(23)24)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGVWWIOFMUJSK-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139028 | |
| Record name | Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(S)-3-Amino-4,4-diphenyl-butyric acid | |
CAS RN |
190190-50-2 | |
| Record name | Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190190-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



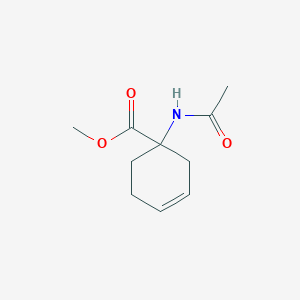
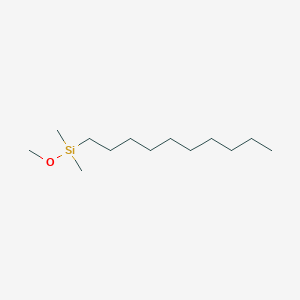
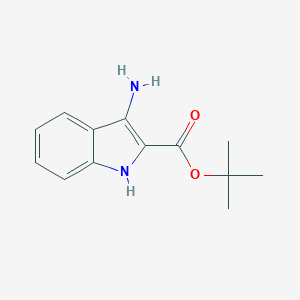
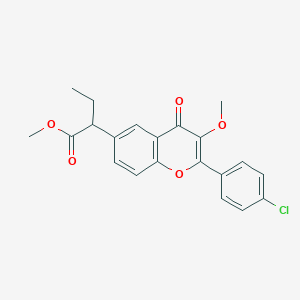
![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)
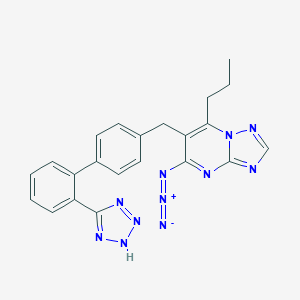
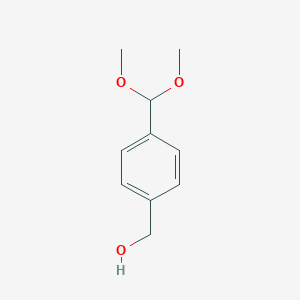
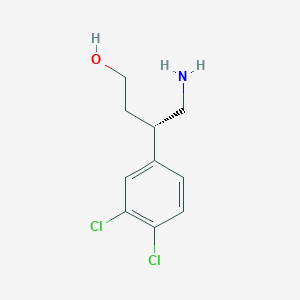
![1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid](/img/structure/B67200.png)
